molecular formula C13H10N2 B1594700 2-Aminoacridine CAS No. 581-28-2

2-Aminoacridine

Cat. No. B1594700
CAS RN: 581-28-2
M. Wt: 194.23 g/mol
InChI Key: UTXPWBKKZFLMPZ-UHFFFAOYSA-N
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Description

2-Aminoacridine is an aminoacridine . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .


Synthesis Analysis

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . According to Huang et al. in 2012, a technique for acridine synthesis was developed when 2-amino aromatic tosylhydrazones were treated with 1,2-dihalobenzene in the presence of an Auto-Tandem catalyst .


Molecular Structure Analysis

The molecular formula of 2-Aminoacridine is C13H10N2 . Acridine derivatives have been found to show multiple biological activities, proving that they are environmentally benign and much less toxic than many inhibitors .


Chemical Reactions Analysis

Wu et al., in the year 2018, developed a method for producing acridine derivatives in high-to-moderate yields following a copper-based salt, Cu(OTf) 2 promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft .


Physical And Chemical Properties Analysis

The molar mass of 2-Aminoacridine is 194.23 g/mol . As such, 2-cholor-9-phenylacridine (CPA), 2-chloro-9(2-fluorophenyl)acridine (CFPA), and 2-bromo-9(2-fluorophenyl)acridine (BFPA) were tested via WL, PDP, and EIS techniques. All three inhibitors generally showed more than 90% IE at a concentration of 0.40 mM measured via all techniques .

Scientific Research Applications

  • Cancer Treatment

    • Field: Oncology
    • Application: Acridine derivatives have been actively researched as prospective therapeutic agents for a wide range of disorders, including cancer . They are known for their high cytotoxic activity .
    • Method: The mode of action of acridine is principally DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
    • Results: Some acridine derivatives have shown promising results in cancer treatment. For example, the photocytotoxicity of propyl acridine acts against leukemia cell lines .
  • Treatment of Alzheimer’s Disease

    • Field: Neurology
    • Application: Acridine derivatives have been researched as potential therapeutic agents for Alzheimer’s disease .
  • Treatment of Bacterial and Protozoal Infections

    • Field: Microbiology
    • Application: Acridine derivatives have been used as effective disinfectants and anti-bacterials .
    • Method: The planar form of acridine derivatives allows for intercalation into double-stranded DNA, which can disrupt the function of bacterial and protozoal cells .
    • Results: These drugs were among the first to be identified as potent anti-bacterial agents .
  • Corrosion Inhibition

    • Field: Materials Science
    • Application: Acridine has been explored as a corrosion inhibitor .
  • Potential Anti-Cancer Drugs

    • Field: Oncology
    • Application: Acridine derivatives, including 2-Aminoacridine, are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity .
    • Method: The photocytotoxicity of propyl acridine acts against leukemia cell lines, with C1748 being a promising anti-tumor drug against UDP-UGT’s . CK0403 is reported in breast cancer treatment and is more potent than CK0402 against estrogen receptor-negative HER2 .
    • Results: Acridine platinum (Pt) complexes have shown specificity on the evaluated DNA sequences . 9-anilinoacridine core, which intercalates DNA, and a methyl triazene DNA-methylating moiety were also studied . Acridine thiourea gold and acridinone derivatives act against cell lines such as MDA-MB-231, SK-BR-3, and MCF-7 . Benzimidazole acridine compounds demonstrated cytotoxic activity against Dual Topo and PARP-1 .
  • Inhibitors of VEGFR-2 and Src

    • Field: Pharmacology
    • Application: A series of 21 compounds of 9-aminoacridine derivatives with an acridine scaffold were synthesized and examined for their anti-proliferative activity against K562, HepG-2, and MCF-7 cells as potentially interesting novel dual VEGFR-2 and Src inhibitors .
  • DNA Intercalation

    • Field: Biochemistry
    • Application: Acridine derivatives are known to intercalate into double-stranded DNA . This property is utilized in various biological applications, including the study of DNA structure and function .
    • Method: The planar form of acridine derivatives allows for intercalation into double-stranded DNA, which can disrupt the function of bacterial and protozoal cells .
  • Synthesis of Heteroatom-Substituted Acridine Derivatives

    • Field: Organic Chemistry
    • Application: More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . In the wake of recent surges to find efficient and non-toxic corrosion inhibitors, acridines and their analogs could be an appropriate answer .

properties

IUPAC Name

acridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXPWBKKZFLMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50206818
Record name 2-Acridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoacridine

CAS RN

581-28-2
Record name 2-Acridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acridinamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acridinamine (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50206818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACRIDINAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
188
Citations
A Albert, WH Linnell - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… 2-Aminoacridine was obtained in 60% yield when 2-aminoacridone (0.4 g.), dissolved in N-hydrochloric acid (4.0 ml.), was added to N/2-sodium hydroxide (40 ml.) and treated during 1 …
Number of citations: 10 pubs.rsc.org
FR Bradbury, WH Linnell - Journal of the Chemical Society (Resumed), 1942 - pubs.rsc.org
… gave a mixture of 6-chZoro-2-aminoacridine (VI) and 8-ckZoro-2… by an alternative synthesis of 8-chloro-2-aminoacridine. … Rzcssia, 1938, 8, 880), gave 8-chloro-2-aminoacridine identical …
Number of citations: 2 pubs.rsc.org
D Wittekind - Fluorescence techniques in cell biology, 1973 - Springer
… 2-Aminoacridine has been generously supplied by Prof. A, Albert (Canberra), the derivatives of 2-AA by … Chemical formulae of 2-aminoacridine and its derivatives studied in this paper …
Number of citations: 12 link.springer.com
A Albert, B Ritchie - Journal of the Chemical Society (Resumed), 1943 - pubs.rsc.org
Examination of the chemical reactions of the five monoaminoacridines revealed no correlation as striking as that between ionisation and antisepsis (Part I). Nevertheless, the …
Number of citations: 43 pubs.rsc.org
M FUKUNAGA, Y MIZUGUCHI… - Chemical and …, 1987 - jstage.jst.go.jp
… and an induction of TA1538 frameshift activity, especially for 2aminoacridine, 2-amino-10-… The metabolically activated 2-aminoacridine, and to a lesser extent, 3-aminoacridine also …
Number of citations: 3 www.jstage.jst.go.jp
LS Lerman - Journal of molecular biology, 1964 - Elsevier
… With 2-aminoacridine, the amount of dye in the DNA solution was determined spectrophotometrically after extraction into n-butyl alcohol. Donnan effect corrections are negligible …
Number of citations: 137 www.sciencedirect.com
A Albert, AE Francis, LP Garrod… - British Journal of …, 1938 - ncbi.nlm.nih.gov
THE familiar acridine antiseptics are, according to Browning, characterized by three properties peculiar to them: they act adversely in extreme dilution towards the majority of pathogenic …
Number of citations: 21 www.ncbi.nlm.nih.gov
SD Rubbo, A Albert, M Maxwell - British Journal of Experimental …, 1942 - ncbi.nlm.nih.gov
… IA represents the hydrogen bonded form of 1-aminoacridine, in which the ring nitrogen being completely blocked is prevented from forming salts; IIA theimino form of 2-aminoacridine (…
Number of citations: 52 www.ncbi.nlm.nih.gov
AA Goldberg, W Kelly - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… Reduction of these separately with stannous chloride followed by sodium amalgam gave 2-aminoacridone, mp 300-302", and 2-aminoacridine, mp 222", and also 4-aminoacridone, mp …
Number of citations: 31 pubs.rsc.org
F Carrée, C Pardo, JP Galy, G Boyer, M Robin… - Arkivoc, 2003 - arkat-usa.org
… ,4’-f][1,5]-diazocine was prepared starting from 2-aminoacridine instead of 3-aminoacridine. The new … Only with 2-aminoacridine, 3, were we successful in obtaining the Tröger’s base, 4. …
Number of citations: 9 www.arkat-usa.org

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